UK-500001

PDE4 isoform selectivity enzymatic profiling PDE4D3 inhibition

Procure UK-500001 for PDE4D3-selective (IC₅₀ 0.28 nM) investigations of cAMP signaling in airway smooth muscle. This inhaled PDE4 inhibitor, discontinued after Phase II COPD trials, serves as a critical benchmark for translational pharmacology and inhaled drug delivery R&D. Inquire now for research-grade supply.

Molecular Formula C26H24F3N3O4
Molecular Weight 499.5 g/mol
CAS No. 582332-31-8
Cat. No. B1683379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-500001
CAS582332-31-8
SynonymsUK-500,001;  UK500,001;  UK 500,001;  UK-500001;  UK500001;  UK 500001.
Molecular FormulaC26H24F3N3O4
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)NC(=O)C3=C(N=CC(=C3)F)OC4=CC(=C(C=C4)F)F
InChIInChI=1S/C26H24F3N3O4/c1-14-2-9-23(33)19(10-14)24(34)31-16-3-5-17(6-4-16)32-25(35)20-11-15(27)13-30-26(20)36-18-7-8-21(28)22(29)12-18/h2,7-13,16-17,33H,3-6H2,1H3,(H,31,34)(H,32,35)
InChIKeyOHIUQAZROSYCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UK-500001 (CAS 582332-31-8): Inhaled PDE4 Inhibitor with Isoform-Selective Profile and Phase II COPD Data


UK-500001 (CAS 582332-31-8) is an isoform-selective, subtype-nonselective phosphodiesterase 4 (PDE4) inhibitor originally developed by Pfizer as an inhaled dry powder formulation for chronic obstructive pulmonary disease (COPD) [1]. The compound exhibits potent inhibition of PDE4D3 (IC₅₀ = 0.28 nM) and PDE4B2 (IC₅₀ = 22.8 nM), with substantially weaker activity against PDE4C2 (IC₅₀ = 271 nM) [2]. UK-500001 advanced to Phase II clinical evaluation (NCT00263874) where it was tested in a 6-week, double-blind, placebo-controlled trial in 209 patients with moderate-to-severe COPD, but the study was terminated for futility due to lack of efficacy on primary endpoints [3]. The compound remains commercially available as a research-grade PDE4 inhibitor for preclinical investigations.

Why UK-500001 Cannot Be Interchanged with Roflumilast, Cilomilast, or GSK256066 Without Experimental Validation


PDE4 inhibitors exhibit substantial heterogeneity in isoform selectivity, cellular anti-inflammatory potency, and clinical translatability that precludes generic substitution without direct experimental confirmation. UK-500001 demonstrates a unique PDE4D3-preferring profile (IC₅₀ = 0.28 nM) with ~80-fold selectivity over PDE4C2, whereas roflumilast exhibits a more balanced pan-PDE4 inhibition pattern [1]. Critically, in a head-to-head comparative study, UK-500001 displayed 55-fold lower enzymatic potency than the inhaled comparator GSK256066 and showed no significant clinical efficacy in a 6-week Phase II COPD trial despite promising preclinical anti-inflammatory activity [2]. This clinical failure contrasts sharply with oral roflumilast, which has demonstrated reproducible FEV₁ improvements of 49–80 mL in Phase III studies [3]. These divergent enzyme-subtype preferences, cell-based functional potencies, and clinical efficacy outcomes collectively establish that in-class compounds are not interchangeable; substitution would require de novo validation in the intended experimental or therapeutic context.

UK-500001 Procurement Decision Guide: Quantitative Differential Evidence Against Comparators


PDE4 Subtype Selectivity: 80-Fold Preference for PDE4D3 over PDE4C2 Versus Roflumilast's Balanced Pan-Inhibition

UK-500001 demonstrates pronounced PDE4D3-preferring inhibition with an IC₅₀ of 0.28 nM, while exhibiting substantially weaker activity against PDE4C2 (IC₅₀ = 271 nM), yielding an approximately 970-fold selectivity window for PDE4D3 over PDE4C2 [1]. In contrast, roflumilast shows minimal subtype discrimination across PDE4A1, PDE4A4, PDE4B1, and PDE4B2 (IC₅₀ range: 0.2–0.9 nM) [2]. This differential subtype preference may produce divergent downstream cAMP signaling effects in tissues with distinct PDE4 isoform expression patterns, such as PDE4D-enriched airway smooth muscle versus PDE4C-expressing tissues.

PDE4 isoform selectivity enzymatic profiling PDE4D3 inhibition

TNF-α Inhibition in THP-1 Macrophages: Comparable to Roflumilast, 225-Fold Less Potent than GSK256066

In a head-to-head comparative study of PDE4 inhibitors using human THP-1 monocytic-derived macrophages, UK-500001 inhibited TNF-α release with an IC₅₀ of 3.6 nM [1]. This cellular functional potency was comparable to roflumilast (IC₅₀ = 4.4 nM) and approximately 73-fold more potent than cilomilast (IC₅₀ = 264 nM). However, UK-500001 was 225-fold less potent than the inhaled comparator GSK256066 (IC₅₀ = 16 pM) and 83-fold less potent than CHF6001 (IC₅₀ = 43 pM) in the same assay system [1].

anti-inflammatory potency TNF-α release macrophage functional assay

Clinical Efficacy in COPD: No Significant FEV₁ Improvement at 6 Weeks Versus Placebo, Contrasting with Oral PDE4 Inhibitors

UK-500001 was evaluated in a randomized, double-blind, placebo-controlled Phase II trial in 209 patients with moderate-to-severe COPD. After 6 weeks of twice-daily inhaled dosing at 0.1 mg, 0.4 mg, and 1.0 mg, there was no statistically significant difference in the change from baseline in trough FEV₁ for any dose compared to placebo (mean Δ of 0 mL, -18 mL, and 37 mL, respectively) [1]. The study was terminated early following a planned interim analysis for futility [2]. In contrast, oral roflumilast (500 μg once daily) has demonstrated sustained prebronchodilator FEV₁ improvements of 71 mL (95% CI: 46–95 mL) versus placebo [3], and cilomilast (15 mg BID) showed 24–44 mL FEV₁ improvements in Phase III studies [4].

COPD clinical trial lung function FEV1 Phase II

Early Onset Transient Efficacy at 2 Weeks Followed by Loss of Effect at 6 Weeks

A notable temporal pattern emerged in the UK-500001 Phase II trial: after the first 2 weeks of treatment, the 1.0 mg BID dose group showed improvement in a number of outcome measures compared with placebo [1]. However, this early signal of efficacy was not sustained, and by Week 6 there was no statistically significant difference between any active dose and placebo on the primary endpoint (trough FEV₁) or any secondary efficacy measures [2]. This transient efficacy pattern suggests potential tachyphylaxis or compensatory physiological adaptation to chronic PDE4 inhibition via the inhaled route. No comparable early-versus-late efficacy time-course data have been reported for roflumilast or cilomilast, which maintain efficacy through ≥24 weeks of treatment [3].

pharmacodynamic time-course tachyphylaxis efficacy durability

Safety and Tolerability: Lower GI Adverse Event Incidence Than Oral PDE4 Inhibitors at Lower Doses

In the 6-week Phase II trial, UK-500001 was well tolerated overall, with adverse event rates of 30.2% (placebo), 45.5% (0.1 mg), 35.4% (0.4 mg), and 43.4% (1.0 mg) [1]. Notably, the incidence of diarrhea—a class-specific gastrointestinal adverse effect of PDE4 inhibition—was 3.8% (placebo), 7.3% (0.1 mg), 6.3% (0.4 mg), and 1.9% (1.0 mg) [1]. This compares favorably with oral roflumilast, where diarrhea occurs in 8–10% of patients and gastrointestinal adverse events are a dose-limiting toxicity [2]. The inhaled delivery route of UK-500001 was designed to reduce systemic exposure and associated GI side effects while maintaining pulmonary anti-inflammatory activity [3].

PDE4 inhibitor tolerability gastrointestinal adverse events inhaled delivery safety

Inhaled Versus Oral Delivery: Topical Pulmonary Administration with Dry Powder Inhaler Formulation

UK-500001 is distinguished from roflumilast and cilomilast by its formulation as a dry powder for inhalation (DPI) designed for topical pulmonary delivery [1]. The development rationale was that inhaled administration would achieve high local lung concentrations of PDE4 inhibitor while minimizing systemic exposure, thereby reducing the propensity for dose-limiting gastrointestinal side effects while maintaining or enhancing clinical efficacy [2]. In contrast, roflumilast and cilomilast are administered as oral tablets (500 μg QD and 15 mg BID, respectively), resulting in systemic PDE4 inhibition and associated class-specific GI adverse effects [3]. The inhaled delivery route of UK-500001 represents a distinct pharmacokinetic and pharmacodynamic profile that cannot be replicated by oral PDE4 inhibitors.

inhaled drug delivery dry powder inhaler pulmonary targeting

UK-500001 Research Application Scenarios: Where This Compound Provides Scientific Value


Investigating PDE4D3-Selective Signaling in Airway Smooth Muscle

UK-500001's pronounced selectivity for PDE4D3 (IC₅₀ = 0.28 nM) over PDE4C2 (IC₅₀ = 271 nM) enables targeted investigation of PDE4D-mediated cAMP signaling pathways in airway smooth muscle, where PDE4D is the predominant isoform. This contrasts with roflumilast's pan-PDE4 inhibition, which cannot discriminate between subtype-specific contributions to bronchodilation and anti-inflammatory effects. Researchers studying isoform-selective pharmacology in respiratory tissues should procure UK-500001 as a PDE4D-preferring tool compound [1].

Preclinical Studies of Inhaled PDE4 Inhibitor Formulation and Pulmonary Pharmacokinetics

UK-500001 was developed as a dry powder for inhalation (DPI) and has established preclinical efficacy data in rodent models, including inhibition of LPS-induced pulmonary neutrophilia and TNF-α accumulation in bronchoalveolar lavage fluid [1]. For pharmaceutical scientists developing inhaled PDE4 inhibitors or pulmonary drug delivery systems, UK-500001 serves as a benchmark reference compound with known inhaled pharmacokinetic properties and documented lung-specific anti-inflammatory activity [2]. The compound's well-characterized inhaled delivery profile supports formulation development and pulmonary exposure studies.

Mechanistic Studies of PDE4 Inhibitor Clinical Failure and Tachyphylaxis

UK-500001 represents a uniquely valuable tool for investigating the mechanistic basis of clinical failure in PDE4 inhibitor development. The Phase II trial documented transient efficacy at Week 2 followed by complete loss of effect by Week 6, despite robust preclinical anti-inflammatory activity (TNF-α IC₅₀ = 3.6 nM in THP-1 macrophages) [1]. This disconnect between in vitro potency, animal model efficacy, and human clinical outcomes makes UK-500001 an essential reference compound for studies examining translational pharmacology, tachyphylaxis mechanisms, and predictive biomarkers of PDE4 inhibitor response [2].

Benchmarking Novel Inhaled PDE4 Inhibitors in Head-to-Head Comparative Assays

UK-500001's inclusion in head-to-head comparative studies with CHF6001, GSK256066, roflumilast, and cilomilast provides a robust benchmark dataset for evaluating novel PDE4 inhibitors [1]. With established IC₅₀ values for PDE4 enzymatic activity, TNF-α release in THP-1 macrophages (3.6 nM), and human clinical safety data (6-week trial in 209 patients), UK-500001 serves as a well-characterized comparator for in vitro screening cascades and in vivo efficacy models [2]. Procurement of UK-500001 alongside these comparators enables standardized assessment of new chemical entities against a PDE4 inhibitor with a uniquely comprehensive preclinical-to-clinical data package.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for UK-500001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.